molecular formula C16H16N2O2 B12589076 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one CAS No. 646995-95-1

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12589076
CAS No.: 646995-95-1
M. Wt: 268.31 g/mol
InChI Key: YIZYCPAJEAPKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-methoxybenzylamine with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-acetamino anisole
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

What sets 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and structural features.

Properties

CAS No.

646995-95-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-amino-3-[(4-methoxyphenyl)methyl]-1H-indol-2-one

InChI

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)10-16(17)13-4-2-3-5-14(13)18-15(16)19/h2-9H,10,17H2,1H3,(H,18,19)

InChI Key

YIZYCPAJEAPKIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.